(4-methyl-1H-pyrazol-1-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-methyl-1H-pyrazol-1-yl)methanol is a heterocyclic compound featuring a pyrazole ring substituted with a methyl group at the 4-position and a hydroxymethyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-methyl-1H-pyrazol-1-yl)methanol typically involves the reaction of 4-methyl-1H-pyrazole with formaldehyde under basic conditions. The reaction proceeds via nucleophilic addition of the pyrazole nitrogen to the carbonyl carbon of formaldehyde, followed by proton transfer to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form (4-methyl-1H-pyrazol-1-yl)methane.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxymethyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: 4-methyl-1H-pyrazole-1-carboxaldehyde or 4-methyl-1H-pyrazole-1-carboxylic acid.
Reduction: (4-methyl-1H-pyrazol-1-yl)methane.
Substitution: Various substituted pyrazoles depending on the reagents used.
Scientific Research Applications
(4-methyl-1H-pyrazol-1-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological activities, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties, such as catalysts and sensors.
Mechanism of Action
The mechanism of action of (4-methyl-1H-pyrazol-1-yl)methanol depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The hydroxymethyl group can form hydrogen bonds with biological targets, while the pyrazole ring can participate in π-π interactions and coordinate with metal ions.
Comparison with Similar Compounds
(1-methyl-1H-pyrazol-4-yl)methanol: Similar structure but with the methyl group at the 1-position.
(3,5-dimethyl-1H-pyrazol-1-yl)methanol: Contains additional methyl groups at the 3 and 5 positions.
(1H-pyrazol-1-yl)methanol: Lacks the methyl group at the 4-position.
Uniqueness: (4-methyl-1H-pyrazol-1-yl)methanol is unique due to the specific positioning of the methyl and hydroxymethyl groups, which can influence its reactivity and interactions with other molecules. This structural uniqueness can lead to distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
(4-methylpyrazol-1-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c1-5-2-6-7(3-5)4-8/h2-3,8H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSSHPSMVUVILLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.